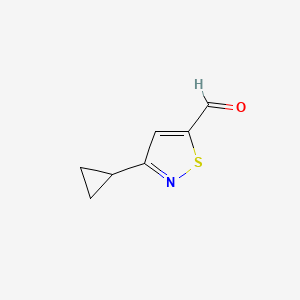

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde

Description

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, forming a diverse and extensive class of molecules that are integral to both biological processes and industrial applications. mdpi.com These cyclic compounds are characterized by the presence of at least one atom other than carbon within their ring structure.

Importance of Nitrogen and Sulfur Heterocycles

Nitrogen and sulfur-containing heterocycles are of paramount importance in the field of chemical research. uni.luresearchgate.net They are fundamental constituents of numerous natural products, including alkaloids, vitamins, and amino acids. acs.org In the realm of medicinal chemistry, these heterocycles are considered "privileged structures" as they are frequently found in the molecular architecture of a vast array of pharmaceutical agents. mdpi.com The presence of nitrogen and sulfur atoms in a heterocyclic ring imparts unique physicochemical properties, such as polarity, basicity, and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. uni.luacs.org These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

Aromaticity and Reactivity of Thiazole (B1198619) Systems

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in the ring. The 1,3-thiazole isomer is particularly well-studied. The thiazole ring is aromatic due to the delocalization of six π-electrons, which confers significant stability to the system. mdpi.comyoutube.com This aromaticity is evidenced by NMR spectroscopy, with proton signals appearing in the aromatic region. nih.gov The distribution of electron density in the thiazole ring dictates its reactivity. For 1,3-thiazoles, electrophilic substitution preferentially occurs at the C5 position, while nucleophilic attack is favored at the C2 position. smolecule.com The protons on the thiazole ring exhibit varying degrees of acidity, with the C2 proton being the most acidic. smolecule.com Thiazoles can participate in a variety of chemical reactions, including cycloadditions and various functional group transformations. youtube.com

The 1,2-Thiazole Core: Structural Features and Research Relevance

The 1,2-thiazole, or isothiazole (B42339), is an isomer of thiazole where the sulfur and nitrogen atoms are adjacent to each other. acs.org Like its 1,3-counterpart, the 1,2-thiazole ring is an aromatic system. The ring structure of isothiazole is incorporated into several biologically active compounds, including some pharmaceutical drugs. acs.org The synthesis of the isothiazole ring can be achieved through various cyclization reactions. mdpi.com Research into 1,2-thiazole derivatives continues to be an active area, with a focus on exploring their potential in medicinal chemistry and materials science. mdpi.comcapes.gov.br

Role of Cyclopropyl (B3062369) Substituents in Molecular Design

The cyclopropyl group, a three-membered carbon ring, is a unique and valuable substituent in molecular design. organic-chemistry.org Its incorporation into a molecule can significantly influence its properties.

Key contributions of the cyclopropyl ring include:

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. youtube.com

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.org

Enhanced Potency: The unique electronic properties and conformational constraint of the cyclopropyl group can lead to an increase in the biological activity of a drug molecule. rsc.org

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and other properties, which can improve its pharmacokinetic profile. youtube.com

The cyclopropyl ring is found in numerous FDA-approved drugs and is a popular choice for medicinal chemists looking to optimize lead compounds. youtube.comacs.org

Aldehyde Functionality in Organic Synthesis and Functional Group Transformations

The aldehyde, or carbaldehyde, group (-CHO) is a highly versatile functional group in organic chemistry. nih.gov It consists of a carbonyl group (C=O) bonded to a hydrogen atom and an R group. capes.gov.br Aldehydes are highly reactive and serve as important intermediates in a wide array of chemical transformations. guidechem.com

Aldehydes can undergo a variety of reactions, including:

Oxidation: Aldehydes are readily oxidized to form carboxylic acids.

Reduction: Reduction of aldehydes yields primary alcohols. nih.gov

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to a broad range of addition products. nih.govguidechem.com This includes the formation of acetals, imines, and cyanohydrins. nih.gov

Condensation Reactions: Aldehydes can participate in reactions like the aldol (B89426) condensation to form carbon-carbon bonds. guidechem.com

The reactivity of the aldehyde group makes it a valuable handle for the synthesis of more complex molecules. mdpi.com

Research Landscape of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420)

The specific compound, this compound, with the CAS number 1469139-76-1, represents a unique combination of the three chemical moieties discussed. While extensive research on this exact molecule is not widely published, its structure suggests significant potential as a building block in synthetic and medicinal chemistry.

The research landscape for this compound can be inferred from the known chemistry of its components:

The 1,2-thiazole core provides a stable, aromatic scaffold that is known to be a part of biologically active molecules. acs.org

The cyclopropyl group at the 3-position can impart increased metabolic stability and potency, desirable traits in drug discovery. acs.orgrsc.org

The carbaldehyde group at the 5-position is a versatile synthetic handle, allowing for a wide range of chemical modifications. nih.gov This functionality enables the facile introduction of other chemical groups and the construction of more complex molecular architectures.

Given these features, this compound is a promising starting material for the synthesis of novel libraries of compounds for screening in various therapeutic areas. The aldehyde can be transformed into a variety of other functional groups, leading to derivatives with potentially enhanced biological activities.

Table of Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.2 g/mol |

| CAS Number | 1469139-76-1 |

| Canonical SMILES | C1CC1C2=NSC(=C2)C=O |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isothiazole |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJWOEFSDHQNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Cyclopropyl 1,2 Thiazole 5 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a highly reactive functional group characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420).

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental to the construction of more complex molecular architectures. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can add to the carbonyl group, leading to the formation of secondary alcohols or cyanohydrins, respectively. These reactions typically proceed via a tetrahedral intermediate which is subsequently protonated to yield the final product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

The aldehyde functionality of this compound can be readily oxidized or reduced, providing pathways to other important classes of compounds.

Oxidation: Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 2-cyclopropyl-1,3-thiazole-5-carboxylic acid. uni.lu This transformation can be achieved using a variety of common oxidizing agents.

Reduction: Conversely, reduction of the aldehyde group affords the corresponding primary alcohol, (3-cyclopropyl-1,2-thiazol-5-yl)methanol. This is a common transformation in organic synthesis, often accomplished with mild reducing agents.

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-Cyclopropyl-1,2-thiazole-5-carboxylic acid |

| Oxidation | Tollens' reagent ([Ag(NH₃)₂]⁺) | 3-Cyclopropyl-1,2-thiazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3-Cyclopropyl-1,2-thiazol-5-yl)methanol |

Aldehydes are well-known to undergo condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govijper.org this compound can react with various primary amines to produce a diverse range of Schiff bases, which are of interest for their potential biological activities and as ligands in coordination chemistry. researchgate.net The formation of these compounds typically occurs by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent like ethanol. nih.govijper.org

For instance, the reaction with a generic primary amine (R-NH₂) can be represented as follows: C₇H₇NOS + R-NH₂ → C₇H₆N(R)S + H₂O

This reaction is versatile and can be used to synthesize a library of thiazole-based Schiff bases by varying the substituent 'R' on the primary amine. researchgate.net

Reactions Involving the 1,2-Thiazole Ring

The 1,2-thiazole ring, also known as isothiazole (B42339), is an aromatic heterocycle. Its reactivity is influenced by the presence of both a sulfur and a nitrogen atom within the ring, leading to a unique electronic distribution. researchgate.net

In the parent thiazole (B1198619) ring system, electrophilic substitution is generally favored at the C5 position due to its relatively higher electron density. pharmaguideline.comchemicalbook.com However, in this compound, the C5 position is already substituted with a carbaldehyde group. Aldehyde groups are electron-withdrawing and thus deactivate the aromatic ring towards further electrophilic attack. If the C5 position is already occupied, electrophilic attack at other positions on the thiazole ring is generally unfavorable. pharmaguideline.com Therefore, electrophilic aromatic substitution reactions on this compound are expected to be difficult and require harsh reaction conditions.

The electronic distribution in the thiazole ring makes certain positions susceptible to nucleophilic attack. numberanalytics.com Specifically, the C2 position in the 1,3-thiazole ring is known to be electron-deficient and a primary site for nucleophilic substitution. pharmaguideline.comchemicalbook.com In the case of the 1,2-thiazole ring of the title compound, the presence of the nitrogen atom at position 2 influences the electron density of the adjacent carbon atoms. While specific studies on this compound are limited, general principles suggest that positions adjacent to the ring nitrogen atom would be the most likely sites for nucleophilic attack, particularly if activated by a suitable leaving group. Such reactions often require strong nucleophiles or activation of the ring system. pharmaguideline.com

Metal-catalyzed Cross-coupling Reactions

While direct studies on this compound are not prevalent, the principles of metal-catalyzed cross-coupling can be applied based on related structures. The thiazole ring, particularly when substituted with a halogen, is amenable to forming new carbon-carbon bonds. For instance, Stille reactions have been successfully performed on 2,4-dichloro-5-formylthiazole, demonstrating that a formyl group does not inhibit the coupling process. researchgate.net This suggests that a hypothetical 4-halo-3-cyclopropyl-1,2-thiazole-5-carbaldehyde could serve as a substrate for such transformations.

Similarly, Suzuki coupling, a versatile method for creating biaryl linkages, is frequently employed with heterocyclic halides. google.comthieme-connect.com The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base to couple the heterocyclic halide with a boronic acid. google.com The aldehyde at the C5 position would likely remain intact under standard Suzuki conditions, making it a valuable handle for subsequent modifications.

The following table summarizes conditions used for cross-coupling reactions on analogous thiazole and heterocyclic systems.

| Coupling Reaction | Heterocyclic Substrate (Analogue) | Coupling Partner | Catalyst System | Product Type | Reference |

| Stille Coupling | 2,4-Dichoro-5-formylthiazole | 2-Pyridine-tributylstannane | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-Hetaryl-thiazole | researchgate.net |

| Suzuki Coupling | Halogenated Pyrimidine | 3-Pyridineboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Bi-heterocyclic compound | google.com |

| Suzuki Coupling | Isothiazole Derivative | Arylboronic acid | Isothiazole palladium complex | Biaryl-isothiazole | thieme-connect.com |

Transformations of the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-membered carbocycle, possesses unique reactivity due to its significant ring strain and the increased p-character of its C-C bonds. acs.org

Ring-Opening Reactions

The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under specific catalytic or acidic conditions. Transition metals, in particular, can facilitate this transformation. For example, rhodium and palladium catalysts have been shown to mediate the cleavage of a C-C bond within a cyclopropyl ring as part of a larger cascade reaction. mdpi.com One documented pathway involves the oxidative addition of a strained C-C bond to a Pd(0) center. mdpi.com Another mechanism, catalyzed by rhodium, involves acid-activation of the cyclopropyl ring, leading to intramolecular cyclization. mdpi.com

However, the cyclopropyl ring is not universally labile. In the synthesis of complex pyridone structures, a cyclopropyl group was shown to be stable to treatment with strong acids like trifluoroacetic acid (TFA), highlighting that the reaction conditions are critical for inducing ring-opening. uzh.ch

Functionalization of the Cyclopropyl Ring

Direct functionalization of the C-H bonds of a cyclopropyl ring without causing it to open is a significant synthetic challenge but has been achieved on analogous systems using advanced catalytic methods. Palladium-catalyzed C(sp³)–H activation offers a pathway to introduce new substituents directly onto the cyclopropyl moiety. acs.orgacs.org

Success in this area often relies on specifically designed ligands and directing groups to control the regioselectivity of the reaction. For example, highly regioselective tertiary C-H functionalization of a cyclopropyl ring has been accomplished in the synthesis of pyridone derivatives related to natural products. uzh.ch These reactions forge new C-C or C-heteroatom bonds at a specific position on the cyclopropyl ring, providing a powerful tool for structural diversification. Such transformations on this compound would likely require a directing group to facilitate the palladium-catalyzed C-H activation at a specific position on the cyclopropyl ring. uzh.chacs.org

Stability and Degradation Pathways

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle and generally exhibits considerable stability. sci-hub.seresearchgate.net However, like other sulfur-containing heterocycles, its primary point of reactivity under oxidative conditions is the sulfur atom.

Oxidation of the sulfur atom in the isothiazole ring can lead to the formation of reactive 1,1-dioxides, also known as sultams. sci-hub.seresearchgate.net This transformation alters the electronic properties and geometry of the ring system. While the aromatic thiazole ring itself is stable to mild oxidizing agents like manganese dioxide (which is used to convert thiazolines to thiazoles), stronger oxidants can target the sulfur. researchgate.net

Derivatization and Analog Synthesis Utilizing 3 Cyclopropyl 1,2 Thiazole 5 Carbaldehyde

Design Principles for Thiazole-Containing Derivatives

The design of thiazole-containing derivatives is a cornerstone of modern medicinal chemistry, owing to the thiazole (B1198619) ring's presence in numerous FDA-approved drugs. researchgate.net The thiazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. Design principles for creating new derivatives often revolve around several key strategies.

Pharmacophore-based approaches are frequently employed, identifying essential structural features for biological activity. These often include a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov For instance, a common pharmacophore for antifungal agents includes an aromatic nitrogen atom (like that in the thiazole ring) acting as a hydrogen bond acceptor, a hydrophobic area which can be represented by a substituted phenyl ring, and another aromatic ring. nih.gov

The substitution pattern on the thiazole ring is critical. The aldehyde group at the 5-position of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420) serves as a versatile chemical handle for introducing a wide variety of functional groups and building complex molecular scaffolds. The cyclopropyl (B3062369) group at the 3-position can contribute to favorable hydrophobic interactions and metabolic stability. The inherent properties of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and π-stacking interactions, are central to its utility in drug design. tandfonline.com

Computational studies and mechanistic investigations provide further guidance for the rational design of novel synthetic routes and derivatives, helping to predict the biological activities of newly designed molecules. researchgate.net

Synthesis of Imine and Hydrazone Derivatives

The aldehyde functionality of this compound is readily exploited for the synthesis of imine and hydrazone derivatives. These reactions are typically straightforward, involving the condensation of the aldehyde with a primary amine or a hydrazine (B178648), respectively.

Imine Synthesis: The reaction with primary amines yields Schiff bases (imines). This is often carried out by refluxing equimolar amounts of the thiazole carbaldehyde and the desired amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.

Hydrazone Synthesis: Similarly, hydrazone derivatives are formed by reacting the aldehyde with hydrazines or hydrazides. mdpi.comnih.gov For example, reacting this compound with a carbohydrazide in refluxing ethanol, often with a few drops of a strong acid like sulfuric acid as a catalyst, leads to the formation of the corresponding acyl-hydrazone. mdpi.com

These derivatives are not merely synthetic intermediates but often exhibit significant biological activities themselves. Hydrazones, in particular, are a well-established class of compounds with a broad spectrum of pharmacological properties. uobaghdad.edu.iq The general synthetic schemes are presented below.

General Synthesis of Imines and Hydrazones from this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

Formation of Condensed Polycyclic Systems Incorporating the Thiazole Ring

The aldehyde group of this compound is a key functional group for the construction of fused heterocyclic systems. Through various cyclization reactions, the thiazole ring can be incorporated into larger, more complex polycyclic architectures.

One common strategy involves reacting the thiazole carbaldehyde with compounds containing active methylene (B1212753) groups and an amino group. For example, reaction with 2-cyanoacetohydrazide can lead to the formation of pyridinone or pyrazole derivatives fused or appended to the thiazole ring. nih.gov

Another approach is the use of multicomponent reactions. These reactions allow for the construction of complex molecules in a single step from three or more reactants, offering an efficient route to novel heterocyclic systems. The thiazole aldehyde can serve as the carbonyl component in reactions like the Hantzsch pyridine synthesis or related multicomponent reactions to build fused dihydropyridine rings.

Furthermore, intramolecular cyclization of appropriately substituted derivatives of the thiazole carbaldehyde can lead to the formation of condensed systems. For instance, an imine derivative with a suitably positioned nucleophile on the amine substituent could undergo cyclization to form a fused ring. The reactivity of pyrazole C-3/C-5 carbaldehydes in forming a variety of fused heterocyclic systems provides a good model for the potential of this compound in similar transformations. researchgate.netdntb.gov.ua

Construction of Complex Molecular Architectures

The unique combination of a reactive aldehyde group and a stable heterocyclic core makes this compound an excellent starting material for building complex molecules for high-throughput screening and drug discovery campaigns.

Use in Combinatorial Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for biological screening. The aldehyde functionality of this compound is ideal for this purpose as it can participate in a wide range of chemical reactions suitable for parallel synthesis.

For example, a library of imine derivatives can be quickly generated by reacting the aldehyde with a diverse set of primary amines in a multi-well plate format. Similarly, libraries of hydrazones, oximes, and other aldehyde derivatives can be synthesized. The resulting libraries of compounds, all sharing the common 3-cyclopropyl-1,2-thiazole core, can then be screened for biological activity, allowing for the rapid exploration of structure-activity relationships. The development of one-pot, multi-component protocols is particularly valuable for the efficient construction of such libraries. nih.gov

Applications in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds for drug development. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The thiazole scaffold is frequently identified as a hit in fragment screening campaigns. nih.govresearchgate.net A molecule like this compound, with a molecular weight of 153.2 g/mol , fits the typical profile of a fragment. The aldehyde group provides a convenient point for chemical modification, allowing for the "growing" of the fragment by adding other chemical groups to improve binding affinity and selectivity.

However, it is important to carefully evaluate thiazole-containing fragments, as some, like 2-aminothiazoles, are known to be frequent hitters in screening assays, sometimes due to non-specific mechanisms. nih.govresearchgate.net Therefore, when a thiazole derivative is identified as a hit, its reactivity and potential for non-specific inhibition must be carefully assessed. researchgate.netnih.gov

Properties of this compound as a Potential Fragment

| Property | Value/Characteristic | Relevance in FBDD |

|---|---|---|

| Molecular Weight | 153.2 g/mol | Fits within the "Rule of Three" for fragments (<300 Da) |

| Functional Group | Aldehyde | Provides a reactive handle for synthetic elaboration |

| Scaffold | Thiazole | A "privileged" scaffold known for biological activity |

Scaffold Hopping and Bioisosteric Replacements

In drug design, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds or discovering novel chemical entities with similar biological activity but improved properties. nih.govresearchgate.net

Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a different one while maintaining the original orientation of key functional groups. For the 3-cyclopropyl-1,2-thiazole scaffold, potential replacements could include other five-membered heterocycles like isoxazole, pyrazole, or oxazole, or even six-membered rings like pyridine. The goal is to find a new scaffold that retains the desired biological activity but may offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic properties. nih.gov

Bioisosteric Replacement refers to the substitution of one functional group with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.netnih.gov For this compound, bioisosteric replacements could be considered for each component of the molecule.

Thiazole Ring: Bioisosteres for the thiazole ring could include thiadiazole, oxazole, or triazole rings.

Cyclopropyl Group: This small, lipophilic group could be replaced by other small alkyl groups (e.g., ethyl, isopropyl) or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Aldehyde Group: The aldehyde is a key reactive group. Bioisosteric replacements that can act as hydrogen bond acceptors include a nitrile (-CN) or a ketone.

These strategies are powerful tools for fine-tuning the properties of a lead compound derived from this compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-cyanoacetohydrazide |

| 2-aminothiazoles |

| Isoxazole |

| Pyrazole |

| Oxazole |

| Pyridine |

| Thiadiazole |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential to piece together the molecular puzzle of 3-cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420). Each technique provides unique insights into different aspects of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on the constituent functional groups.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde, thiazole (B1198619) ring, and cyclopropyl (B3062369) protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The proton on the thiazole ring (at the C4 position) would likely resonate as a singlet in the aromatic region, estimated to be around δ 7.5-8.5 ppm. The cyclopropyl group should exhibit a more complex set of signals in the upfield region. The methine proton (CH) attached to the thiazole ring would appear as a multiplet, while the four methylene (B1212753) protons (CH₂) would also show as multiplets, likely between δ 0.8-1.5 ppm, due to geminal and vicinal coupling.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded and would be found significantly downfield, typically in the range of δ 180-190 ppm. The two carbon atoms of the thiazole ring are expected in the aromatic region (δ 110-160 ppm). The carbons of the cyclopropyl group would be observed in the upfield region, with the methine carbon appearing at a slightly lower field than the methylene carbons.

| Expected ¹H NMR Data | |

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 (singlet) |

| Thiazole (C4-H) | 7.5 - 8.5 (singlet) |

| Cyclopropyl (CH) | Multiplet |

| Cyclopropyl (CH₂) | 0.8 - 1.5 (multiplets) |

| Expected ¹³C NMR Data | |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Thiazole (C3, C5) | 110 - 160 |

| Cyclopropyl (CH) | Upfield |

| Cyclopropyl (CH₂) | Upfield |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1680-1710 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely be observed in the 1500-1650 cm⁻¹ region. The C-H stretching of the cyclopropyl and thiazole rings would be found around 3000-3100 cm⁻¹.

| Expected IR Absorption Bands | |

| Functional Group | Expected Frequency (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1710 |

| C-H (Aldehyde) | 2720 and 2820 |

| C=N, C=C (Thiazole) | 1500 - 1650 |

| C-H (Aromatic/Cyclopropyl) | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.02). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Predicted collision cross section data suggests adducts such as [M+H]⁺ at m/z 154.03212 and [M+Na]⁺ at m/z 176.01406. guidechem.comuni.lu The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) or the cyclopropyl group (C₃H₅, 41 Da), leading to significant fragment ions.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ | 153.02 |

| [M+H]⁺ | 154.03212 guidechem.comuni.lu |

| [M+Na]⁺ | 176.01406 guidechem.comuni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated thiazole ring and the aldehyde group in this compound would lead to characteristic absorptions in the UV-Vis region. π → π* transitions associated with the conjugated system are expected to result in strong absorption bands, likely in the 250-350 nm range. The n → π* transition of the carbonyl group, which is typically weaker, might be observed as a shoulder or a separate band at a longer wavelength. The exact position and intensity of these bands would be influenced by the solvent polarity. Currently, there is no specific experimental UV-Vis data available for this compound in scientific literature.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. As this compound is a stable, closed-shell molecule without any unpaired electrons, it would be ESR-inactive. Therefore, ESR spectroscopy is not an applicable technique for the direct structural elucidation of this compound in its ground state.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy is a powerful set of techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. unipi.it The primary methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL). unipi.itnih.gov These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance. unipi.it

For "this compound" itself, being an achiral molecule, it would not exhibit a chiroptical response. However, if chiral centers were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or by creating a chiral center through a reaction involving the aldehyde group, the resulting derivatives would be chiral and thus amenable to study by chiroptical spectroscopy.

The application of chiroptical spectroscopy would be invaluable for:

Absolute Configuration Determination: ECD and VCD are widely used to determine the absolute configuration (R or S) of chiral centers in a molecule. nih.govnih.gov By comparing the experimentally measured spectra with those predicted from quantum chemical calculations, the stereochemistry can be confidently assigned. nih.gov

Conformational Analysis: Chiroptical spectra are highly sensitive to the three-dimensional structure of a molecule. Therefore, these techniques can be used to study the conformational preferences of chiral derivatives of "this compound".

Studying Intermolecular Interactions: Induced circular dichroism can occur when an achiral molecule, such as the parent compound, interacts with a chiral environment. rsc.org This can provide insights into binding events and the formation of supramolecular structures.

Research on other chiral thiazole-containing compounds has demonstrated the utility of these methods. For example, studies on chiral imidazole (B134444) derivatives have shown that small structural changes can lead to significant variations in the solid-state aggregation, which can be probed by ECD and CPL. rsc.org Similarly, the chiroptical properties of chiral benzothiadiazole nanohoops have been investigated to understand the relationship between structure and circularly polarized luminescence. ugr.es

Should chiral derivatives of "this compound" be synthesized, a combination of experimental chiroptical spectroscopy and theoretical calculations would be the definitive method for their stereochemical and structural elucidation. nih.gov

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For scaffolds related to "3-Cyclopropyl-1,2-thiazole-5-carbaldehyde," these methods have been employed to elucidate various molecular characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on related cyclopropyl-thiazole systems have utilized DFT, often at the B3LYP/6-311G(d,p) level of theory, to optimize the molecular geometry and analyze electronic properties. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and interaction with biological targets. The presence of the electron-withdrawing carbaldehyde group and the unique electronic nature of the cyclopropyl (B3062369) and thiazole (B1198619) rings are key determinants of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's susceptibility to chemical reactions. In related thiazole derivatives, the HOMO is typically distributed over the thiazole ring, while the LUMO is often localized on substituent groups. For "this compound," the HOMO is expected to be located on the electron-rich thiazole and cyclopropyl moieties, while the LUMO would likely be centered on the electron-deficient carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Cyclopropyl-Thiazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: Data is illustrative and based on calculations for structurally similar compounds. The exact values for This compound (B6237420) may vary.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In MEP maps, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are attractive to nucleophiles. For "this compound," the MEP map would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making them potential sites for hydrogen bonding.

Computational methods can predict the thermodynamic parameters of a molecule, such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for assessing the stability of the molecule and predicting the feasibility of its synthesis. Calculations on related structures provide insights into the expected thermodynamic profile of "this compound," suggesting its relative stability under standard conditions.

Table 2: Predicted Thermodynamic Parameters for a Related Cyclopropyl-Thiazole Derivative

| Parameter | Value |

| Enthalpy (H) | -459.2 Hartree |

| Gibbs Free Energy (G) | -459.3 Hartree |

| Entropy (S) | 102.5 cal/mol·K |

Note: Data is illustrative and based on calculations for structurally similar compounds. The exact values for this compound may vary.

Molecular Dynamics Simulations of Derivatives

While specific molecular dynamics (MD) simulation studies on derivatives of "this compound" are not extensively documented in the public literature, MD simulations are a crucial tool for studying the behavior of thiazole-containing compounds in biological systems. For instance, MD simulations have been used to study the stability of complexes formed between thiazole-triazole conjugates and viral proteins. nih.gov These simulations provide detailed information on the dynamic interactions between a ligand and its target protein, helping to validate docking poses and predict binding affinities over time. Such studies on derivatives of "this compound" would be instrumental in understanding their mechanism of action and guiding the design of more potent inhibitors.

In Silico Screening and Virtual Ligand Design

The "this compound" scaffold is a promising starting point for in silico screening and virtual ligand design. The unique combination of the cyclopropyl group, which can enhance metabolic stability and binding affinity, and the versatile thiazole ring makes it an attractive core for developing new therapeutic agents. researchgate.net Virtual screening of libraries containing this scaffold against various biological targets, such as kinases or proteases, could identify potential lead compounds. Subsequent modification of the carbaldehyde group could lead to the design of derivatives with improved potency and selectivity. Studies on other thiazole derivatives have demonstrated the success of this approach in identifying potent inhibitors for targets like cyclooxygenase-2 (COX-2) and various cancer-related proteins. researchgate.netmdpi.com

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful lens for predicting the reactivity of novel molecules and elucidating potential reaction mechanisms. In the case of this compound, the interplay between the 1,2-thiazole ring, the C3-cyclopropyl substituent, and the C5-carbaldehyde group dictates its electronic landscape and, consequently, its chemical behavior. While direct computational studies on this specific molecule are not extensively available in the current literature, a detailed analysis of its constituent functional groups and analogous systems allows for robust predictions of its reactivity.

Frontier Molecular Orbital Analysis and Reactivity Indices

Computational studies on various thiazole derivatives consistently demonstrate that the HOMO and LUMO are primarily localized over the thiazole ring and any conjugated substituents. researchgate.net For this compound, the electron-withdrawing nature of the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule with significant chemical reactivity. researchgate.netresearchgate.net

The cyclopropyl group at the C3 position introduces a unique electronic contribution. While traditionally considered a saturated alkyl group, the cyclopropyl ring possesses "π-character" due to the high p-orbital character of its C-C bonds. This allows it to engage in conjugation with adjacent unsaturated systems, often acting as an electron-donating group. echemi.com This electron-donating effect would likely raise the energy of the HOMO, further narrowing the HOMO-LUMO gap and enhancing the molecule's reactivity.

To quantify these effects, reactivity indices derived from DFT calculations on analogous structures are highly informative. These indices include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A higher chemical potential indicates better electron-donating capability, while a higher electrophilicity index points to a greater capacity to accept electrons. Based on the combined electron-donating character of the cyclopropyl group and the electron-withdrawing nature of the carbaldehyde, this compound is predicted to possess a balanced but reactive electronic profile, capable of participating in both electrophilic and nucleophilic reactions.

| Reactivity Descriptor | Predicted Influence on this compound | Rationale |

| HOMO Energy | Relatively high | Electron-donating effect of the cyclopropyl group. |

| LUMO Energy | Relatively low | Electron-withdrawing effect of the carbaldehyde group. |

| HOMO-LUMO Gap (ΔE) | Small | Combination of electron-donating and electron-withdrawing substituents, indicating high reactivity. researchgate.net |

| Electrophilicity Index (ω) | Moderate to High | The electron-deficient carbaldehyde carbon will be a primary site for nucleophilic attack. |

| Nucleophilicity | Moderate | The thiazole ring, particularly the C4 position, and the cyclopropyl group can act as nucleophilic centers. |

This table is based on the analysis of computational studies on analogous thiazole and cyclopropyl-substituted systems.

Predicted Reaction Mechanisms

The structural features of this compound suggest several plausible reaction pathways.

Reactions at the Carbaldehyde Group: The aldehyde functionality is a prime site for nucleophilic addition reactions. youtube.com The electron-withdrawing thiazole ring is expected to enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by various nucleophiles.

Condensation Reactions: The carbaldehyde can readily undergo condensation with amines, hydrazines, and related nucleophiles to form imines, hydrazones, and other similar derivatives. rsc.org For example, reaction with a substituted hydrazine (B178648) would likely proceed through nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the corresponding thiazolyl hydrazone.

Wittig and Related Olefination Reactions: The aldehyde is a suitable substrate for Wittig-type reactions, allowing for the extension of the carbon chain and the formation of a carbon-carbon double bond at the C5 position. acs.org

Reduction and Oxidation: The aldehyde can be reduced to the corresponding alcohol (3-cyclopropyl-1,2-thiazol-5-yl)methanol using standard reducing agents like sodium borohydride (B1222165). Conversely, it can be oxidized to the carboxylic acid, 3-cyclopropyl-1,2-thiazole-5-carboxylic acid, under appropriate conditions.

Reactions Involving the Thiazole Ring: The 1,2-thiazole ring itself can participate in various transformations.

Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the predicted electron-donating effect of the cyclopropyl group at C3 would activate the ring, likely directing electrophilic attack to the C4 position. ias.ac.in

Ring-Opening Reactions: The isothiazole (B42339) ring, particularly under reductive conditions or in the presence of certain catalysts, can undergo ring-opening. researchgate.net Computational studies on related systems suggest that the N-S bond is often the most labile.

Reactions Involving the Cyclopropyl Group: The strained cyclopropyl ring can also be a site of reactivity.

Ring-Opening: Under certain catalytic conditions, such as with transition metals or strong acids, the cyclopropane (B1198618) ring can undergo ring-opening reactions. rsc.orgscilit.com DFT calculations on similar systems have shown that the regioselectivity of this process is highly dependent on the electronic nature of the substituents and the reaction conditions.

The combination of these reactive sites makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. Computational modeling of the transition states and reaction energy profiles for these potential transformations would provide more definitive insights into the most favorable reaction pathways.

Applications As a Building Block in Organic Synthesis

General Utility of Thiazole (B1198619) Carbaldehydes as Intermediates

Thiazole and its derivatives are fundamental scaffolds in heterocyclic chemistry, widely recognized for their presence in numerous biologically active compounds and approved pharmaceuticals. nih.govchemicalbook.com The thiazole ring is aromatic, owing to the delocalization of a lone pair of electrons from the sulfur atom, which imparts significant stability. chemicalbook.com This aromaticity, however, does not preclude reactivity; the ring system can participate in various reactions, including electrophilic and nucleophilic substitutions. chemicalbook.compharmaguideline.com

Thiazole carbaldehydes, specifically, are valuable intermediates. The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations. Condensation reactions are particularly common, where the aldehyde reacts with amines or active methylene (B1212753) compounds to generate larger, more complex structures like Schiff bases or chalcones, which can then be used in further cyclization steps. nih.govpharmaguideline.com For instance, the reaction of thiazole aldehydes with thiosemicarbazide (B42300) is a common route to produce thiosemicarbazones, which are precursors to other heterocyclic systems. sci-hub.se The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives such as amides and esters, which are prominent in medicinal chemistry. wikipedia.org

Construction of Novel Heterocyclic Systems

The reactivity of the aldehyde and the thiazole ring itself allows 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420) to serve as a starting point for the synthesis of diverse heterocyclic structures, including fused and spirocyclic systems.

A significant application of thiazole derivatives is in the construction of fused heterocyclic systems, where the thiazole ring is annulated with another ring. A prominent example is the synthesis of imidazo[2,1-b]thiazoles, a class of compounds investigated for various biological activities. nih.gov The general synthetic route often involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. nih.govmdpi.com

While this compound is not a 2-aminothiazole, its aldehyde group can be readily converted into functionalities that facilitate such cyclizations. For example, the aldehyde could be transformed into an amine via reductive amination or into a methyl ketone via Grignard addition followed by oxidation. These derivatives could then participate in cyclocondensation reactions to form fused systems. A related compound, 6-cyclopropylimidazo[2,1-b] wikipedia.orgepa.govthiazole-5-carbaldehyde, highlights the integration of the cyclopropyl-thiazole moiety into a fused bicyclic system. The synthesis of such compounds typically involves the cyclocondensation of a 2-aminothiazole precursor. nih.gov

Spiro compounds, which contain two rings linked by a single common atom, are a fascinating class of molecules with unique three-dimensional structures. Thiazole derivatives have been successfully incorporated into spirocyclic frameworks. Methodologies for creating spiro-thiazolidines often involve multi-component reactions or cycloadditions. rsc.org

For example, one established method for creating spiro[indole-thiazolidine] derivatives involves the condensation of an isatin (B1672199) (an indole (B1671886) derivative) with an amine and a mercaptoacetic acid. rsc.org While this does not directly use a thiazole aldehyde, it demonstrates a key principle: the formation of a new heterocyclic ring (the thiazolidine) at a specific position of another ring system to create the spiro junction. It is conceivable that this compound could be employed in similar strategies. For instance, the aldehyde could be used to form an exocyclic double bond (a Knoevenagel condensation product), which could then act as the dipolarophile in a 1,3-dipolar cycloaddition reaction to construct a spiro-pyrrolidine or similar ring attached at the 5-position of the thiazole. Furthermore, a study detailing the synthesis of spiro compounds from 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide demonstrates that complex thiazole derivatives can be elaborated into spiro systems like 1-thia-4-azaspiro[4.4]nonan-3-ones. nih.gov

Role in Target-Oriented Synthesis

Target-oriented synthesis aims to create a specific, often biologically active, molecule in an efficient manner. Thiazole-containing compounds are frequent targets due to their proven therapeutic value. nih.govresearchgate.net They form the core of drugs used in oncology, such as the anticancer agent Dasatinib. semanticscholar.org

The synthesis of Dasatinib showcases the utility of thiazole building blocks. A key intermediate in its synthesis is 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide. semanticscholar.org This highlights the importance of the 2-amino-thiazole-5-carboxamide scaffold. This compound serves as a strategic precursor for this type of structure. The aldehyde at the C5 position can be oxidized to a carboxylic acid, which can then be converted to the required carboxamide. The isothiazole (B42339) (1,2-thiazole) ring can potentially be rearranged or used as a bioisostere for the 1,3-thiazole found in Dasatinib. The presence of the cyclopropyl (B3062369) group is also significant, as this moiety is often incorporated into drug candidates to improve metabolic stability and binding affinity.

Use in Catalyst and Ligand Design

Beyond its use as a structural component, the thiazole ring can also play a direct role in catalysis. When the nitrogen atom of a thiazole ring is alkylated, it forms a thiazolium salt. wikipedia.org These salts are renowned for their use as organocatalysts, most notably in the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org

The nitrogen atom in the 1,2-thiazole ring of this compound can be alkylated to generate a corresponding thiazolium salt. This salt could then be investigated as a catalyst. Furthermore, the deprotonation of N-alkyl thiazolium salts at the C2 position yields N-heterocyclic carbenes (NHCs). wikipedia.org These carbenes are powerful ligands for transition metals, forming stable complexes that are used in a vast range of catalytic transformations, including olefin metathesis and cross-coupling reactions. Therefore, this compound represents a potential precursor for a new class of N-heterocyclic carbene ligands, where the cyclopropyl and aldehyde groups could be used to tune the steric and electronic properties of the resulting metal catalyst.

Structure Activity Relationship Sar Studies of Derivatives Incorporating the 3 Cyclopropyl 1,2 Thiazole Core

Impact of the Thiazole (B1198619) Ring on Potency and Selectivity

The 1,2-thiazole ring is a foundational element that significantly dictates the potency and selectivity of its derivatives. This heterocyclic system is adept at participating in a variety of non-covalent interactions, including hydrogen bonding, as well as hydrophobic and van der Waals interactions with biological targets. The nitrogen and sulfur heteroatoms are pivotal to the ring's electronic character and its capacity to function as a bioisostere for other aromatic systems.

In the pursuit of novel inhibitors, the thiazole core has proven to be an essential component for attaining high binding affinity. For instance, in a series of compounds designed to target a particular enzyme, the thiazole moiety was observed to occupy a crucial pocket within the active site. The nitrogen atom of the thiazole ring is often implicated in forming a hydrogen bond with an adjacent amino acid residue, which can be a key anchoring point. The inherent rigidity of the thiazole ring also contributes to pre-organizing the molecule into a conformation that is favorable for binding, thereby minimizing the entropic penalty associated with the formation of the complex.

Moreover, the specific 1,2-arrangement of the heteroatoms in the thiazole ring, in contrast to its 1,3-thiazole isomer, can be a decisive factor in achieving selectivity. The distinct electronic distribution and steric profile of the 1,2-thiazole can facilitate preferential binding to the intended biological target over off-targets, a paramount consideration in contemporary drug discovery.

Contribution of the Cyclopropyl (B3062369) Substituent to Molecular Properties

The cyclopropyl group located at the 3-position of the thiazole ring is an active contributor to the molecular properties of the derivatives, rather than being a mere structural placeholder. This small, strained ring system possesses unique electronic and conformational features that can have a profound effect on biological activity.

A primary role of the cyclopropyl group is to confer conformational rigidity and a well-defined three-dimensional architecture. This can be highly advantageous for fitting into the specific binding pockets of protein targets. The cyclopropyl moiety is also known to modulate the lipophilicity of the molecule, which in turn influences its solubility, ability to permeate biological membranes, and its metabolic stability.

Electronically, the cyclopropyl ring can behave as a "bent" pi system, enabling it to participate in pi-stacking or other electronic interactions with aromatic amino acid residues within a protein's active site. This characteristic distinguishes it from simple alkyl groups and can result in enhanced binding affinity. Another significant benefit is the metabolic stability of the cyclopropyl group; it is generally more resistant to oxidative metabolism when compared to larger alkyl chains, which can lead to an improved pharmacokinetic profile.

Influence of Aldehyde-Derived Functionalities on Interactions

The carbaldehyde group at the 5-position of the 3-cyclopropyl-1,2-thiazole core acts as a versatile chemical handle, allowing for the introduction of a diverse range of functionalities. The nature of the group synthesized from this aldehyde has a substantial impact on the compound's interactions with its biological target.

A common strategy to explore the chemical space around this position has been the derivatization of the aldehyde into various functional groups, such as oximes, hydrazones, and Schiff bases. These chemical modifications can introduce new hydrogen bond donors and acceptors, as well as charged or polar groups, which are capable of forming specific and favorable interactions with the target protein. For example, the conversion of the aldehyde to an oxime can introduce a hydroxyl group that may form a critical hydrogen bond with a key residue in the active site, thereby significantly boosting potency.

Positional Effects of Substituents on Activity Profiles

The spatial arrangement of substituents on the 1,2-thiazole ring is of paramount importance in determining the biological activity profile of the resulting compounds. The specific placement of the cyclopropyl group at the 3-position and the functionalized carbaldehyde at the 5-position establishes a distinct vector for interaction with a biological target.

Computational Insights into Structure-Activity Relationships

Computational chemistry has become an essential tool for elucidating the structure-activity relationships of 3-cyclopropyl-1,2-thiazole derivatives at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations offer invaluable insights into the manner in which these compounds interact with their biological targets.

Molecular docking is frequently utilized to predict the binding poses of these derivatives within the active site of a protein. These computational studies can help to rationalize the observed SAR by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, computational models have corroborated the significance of the thiazole nitrogen in forming a hydrogen bond with a specific amino acid residue, a finding that is in agreement with experimental observations.

MD simulations can provide a dynamic representation of the ligand-protein complex, shedding light on the stability of the binding pose and any conformational changes that may take place upon binding. Furthermore, QM calculations can be employed to ascertain the electronic properties of the ligands, including their electrostatic potential and frontier molecular orbitals, which can help to explain their reactivity and interaction profiles. When used in concert with experimental data, these computational methods provide a robust platform for the rational design of new and more potent derivatives based on the 3-cyclopropyl-1,2-thiazole scaffold.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde (B6237420). While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, future research should focus on modern, more efficient strategies. bepls.comnih.gov Key areas of exploration include the development of one-pot, multi-component reactions (MCRs) that can construct the core structure from simple precursors in a single step, significantly improving atom economy and reducing waste. nih.gov

Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate reaction rates, increase yields, and often improve product purity compared to conventional heating. beilstein-journals.orgnih.govsphinxsai.com Investigating microwave-assisted protocols for the synthesis of the 3-cyclopropyl-1,2-thiazole core could drastically reduce reaction times from hours to minutes. nih.govpnrjournal.com Furthermore, the exploration of catalyst-free reaction conditions represents a significant advance towards more sustainable chemical processes. bepls.comingentaconnect.com Research into thermal cyclizations or reactions in green solvents under catalyst-free conditions could provide environmentally benign pathways to the target molecule. researchgate.net

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Multi-Component Reaction (MCR) | Cyclopropyl-thioamide, α-halo-β-oxoaldehyde, ammonia source | High efficiency, atom economy, operational simplicity. | Optimization of reaction conditions (solvent, temperature) to maximize yield and purity. |

| Microwave-Assisted Synthesis | Starting materials from a modified Hantzsch synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Development of solvent-free or green solvent-based microwave protocols. |

| Catalyst-Free Synthesis | α,β-Unsaturated carbonyl compounds, elemental sulfur, ammonia | Reduced cost, simplified purification, lower environmental impact. ingentaconnect.com | Investigation of reaction mechanisms and expansion of substrate scope. |

| Flow Chemistry Synthesis | Optimized precursor set for continuous production | Scalability, improved safety, precise control over reaction parameters. | Design and optimization of a continuous flow reactor for on-demand synthesis. |

Development of Advanced Derivatization Strategies

The carbaldehyde group at the 5-position is a versatile chemical handle for a wide array of transformations, enabling the creation of a large library of derivatives. Future research should systematically explore these derivatization pathways to generate novel compounds with diverse functionalities and potential biological activities.

Advanced derivatization can be pursued through several key reactions:

Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds can yield α,β-unsaturated systems, which are important pharmacophores and precursors for further reactions. researchgate.net

Reductive Amination: Reaction with primary or secondary amines followed by reduction can produce a variety of substituted aminomethyl derivatives.

Hydrazone and Oxime Formation: Condensation with hydrazines and hydroxylamines can lead to hydrazones and oximes, scaffolds known for their diverse biological activities, including antimicrobial and anticancer properties. mdpi.com

Wittig and Related Olefinations: These reactions can be used to introduce a wide range of carbon-based substituents, extending the π-conjugated system of the molecule.

Cyclization Reactions: The aldehyde can act as an electrophile in cyclization reactions with binucleophilic reagents to construct new fused heterocyclic rings, such as pyrimidines or pyrazoles. nih.govresearchgate.net

These strategies will allow for fine-tuning the electronic, steric, and lipophilic properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

| Derivative Class | Reaction Type | Potential Application | Rationale/Supporting Evidence |

| Ylidenenitriles | Knoevenagel Condensation | Antimicrobial Agents | Similar thiazole ylidenenitriles have shown antimicrobial activity. researchgate.net |

| Hydrazones | Condensation with Hydrazines | Anticancer, Antimalarial Agents | Thiazole-hydrazone hybrids are a well-established class of bioactive compounds. mdpi.comnanobioletters.com |

| Schiff Bases (Imines) | Condensation with Amines | Antimicrobial, Anticancer Agents | The imine linkage is a key feature in many pharmacologically active thiazoles. researchgate.net |

| Fused Pyrazoles | Cyclocondensation | Kinase Inhibitors | Pyrazole-fused heterocycles are prominent scaffolds in kinase inhibitor design. nih.gov |

Applications in Emerging Areas of Materials Science and Chemical Biology

The unique electronic properties of the thiazole ring suggest that this compound and its derivatives could have significant applications beyond traditional medicinal chemistry.

Materials Science: Thiazole-containing compounds are being actively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org The electron-accepting nature of the thiazole ring can be harnessed to create donor-acceptor materials with tailored electronic and optical properties. researchgate.net Future work should focus on synthesizing extended π-conjugated systems derived from this compound. Derivatization of the aldehyde group to create linear, planar molecules could lead to materials with high charge carrier mobility and desirable photophysical characteristics. rsc.org The inherent fluorescence of many thiazole cores also points towards potential applications in luminescent materials and sensors. mdpi.com

Chemical Biology: Activity-based protein profiling (ABPP) utilizes reactive small-molecule probes to study enzyme function directly in complex biological systems. cipsm.de The aldehyde functionality of this compound could be exploited to design covalent probes for specific protein targets. Furthermore, by incorporating fluorophores through derivatization, this scaffold could be developed into fluorescent probes for detecting specific analytes or imaging biological processes within living cells. nih.govresearchgate.net

| Emerging Area | Potential Application | Proposed Research Direction |

| Organic Electronics | Organic Semiconductors for OFETs and OPVs | Synthesis of oligomers and polymers with extended π-conjugation via the carbaldehyde group. researchgate.netrsc.org |

| Photonics | Luminescent Materials and Dyes for Solar Cells | Development of derivatives with large Stokes shifts and high quantum yields for use in OLEDs and DSSCs. researchgate.netmdpi.com |

| Chemical Biology | Fluorescent Probes | Design and synthesis of "turn-on" fluorescent probes for detecting reactive oxygen species or specific ions in cells. nih.govresearchgate.net |

| Covalent Ligand Discovery | Activity-Based Probes | Modification of the scaffold to create warheads for covalent inhibition of disease-relevant enzymes. cipsm.de |

Integration with Machine Learning and Artificial Intelligence for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mdpi.com These computational tools can accelerate the discovery and optimization of novel compounds based on the this compound scaffold. nih.govnih.gov

Future research should leverage AI/ML for:

Predictive Modeling: Training ML models on existing thiazole bioactivity data to predict the potential therapeutic targets and activity of virtual derivatives of the lead compound. This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of the most promising candidates.

De Novo Design: Employing generative models to design novel derivatives with optimized properties (e.g., high predicted binding affinity, desirable ADMET properties). These models can explore uncharted areas of chemical space to propose innovative molecular architectures.

Retrosynthesis Planning: Using AI-powered retrosynthesis software to identify and devise the most efficient and viable synthetic routes for newly designed target molecules, potentially uncovering non-intuitive pathways. acs.orgresearchgate.net

| AI/ML Application | Objective | Methodology | Expected Outcome |

| Property Prediction | Identify derivatives with high biological activity and good drug-like properties. | Quantitative Structure-Activity Relationship (QSAR) modeling; Deep learning on chemical structures. | A ranked list of virtual compounds prioritized for synthesis and testing. |

| Generative Design | Create novel molecules with optimized, multi-parameter profiles. | Generative Adversarial Networks (GANs); Recurrent Neural Networks (RNNs). | New, synthetically accessible molecular designs that are distinct from known compounds. |

| Synthesis Planning | Accelerate the "make" cycle of drug discovery. | AI-driven retrosynthesis analysis platforms. acs.org | Efficient, reliable, and potentially automated synthetic routes to target compounds. |

Sustainable Synthesis Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. bohrium.comresearchgate.netosi.lv

Key areas for advancing sustainability include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or deep eutectic solvents. bepls.com

Energy Efficiency: Utilizing energy-efficient techniques like ultrasound-mediated synthesis, which can often proceed at lower temperatures and shorter reaction times than conventional methods. sruc.ac.uksemanticscholar.org

Renewable Feedstocks: Investigating synthetic pathways that start from bio-based or renewable raw materials.

Catalyst Development: Focusing on the use of non-toxic, earth-abundant metal catalysts or developing recyclable heterogeneous catalysts to minimize waste and environmental impact. nih.gov

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative | Benefit |

| Solvent Choice | Chlorinated solvents, DMF, Toluene | Water, Ethanol, PEG, Ionic Liquids bepls.com | Reduced toxicity and environmental pollution. |

| Energy Input | Conventional reflux heating (hours) | Microwave irradiation sphinxsai.com, Sonication semanticscholar.org | Drastic reduction in reaction time and energy consumption. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Recyclable catalysts (e.g., supported catalysts), organocatalysts, biocatalysts. nih.gov | Minimized waste, reduced toxicity, catalyst reusability. |

| Atom Economy | Multi-step syntheses with protecting groups | One-pot, multi-component reactions nih.gov | Higher efficiency, less waste generation. |

By focusing on these future research directions, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, transforming it from a single molecule into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves cyclization or substitution reactions. For example, cyclopropyl groups can be introduced via nucleophilic substitution of methoxy or halogen substituents on the thiazole ring. Optimization includes adjusting reaction temperatures (e.g., 80–120°C), using catalysts like palladium for cross-coupling, and employing polar aprotic solvents (e.g., DMSO or DMF). Purification via column chromatography or recrystallization improves yield and purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and solvent ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm cyclopropyl and aldehyde proton environments.

- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm) and thiazole ring vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHNOS: 153.03).

- X-ray Crystallography : Resolves 3D conformation if crystalline derivatives are available .

Q. What are the key chemical reactions that this compound undergoes?

- Reactions and Products :

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO, acidic | 3-Cyclopropyl-1,2-thiazole-5-carboxylic acid |

| Reduction | NaBH, EtOH | 3-Cyclopropyl-1,2-thiazole-5-methanol |

| Nucleophilic Substitution | R-NH, DMF | Schiff base derivatives |

- Note : The cyclopropyl group enhances steric hindrance, requiring milder conditions for substitution compared to methoxy analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., NIH/3T3 vs. A549) under standardized conditions .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target binding and transcriptomics to identify off-target effects.

- Dose-Response Analysis : Establish EC/IC values to compare potency across studies.

Q. What strategies are recommended for functionalizing the aldehyde group without disrupting the thiazole ring?

- Methodology :

- Protecting Groups : Use acetal formation (e.g., ethylene glycol) to shield the aldehyde during harsh reactions.

- Mild Coupling Agents : Employ EDC/HOBt for amide bond formation with amines.

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation .

Q. How can computational modeling aid in predicting the biological targets of this compound?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets in enzymes/receptors.

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity trends.

- MD Simulations : Assess stability of ligand-target complexes over time .

Q. What experimental approaches are used to elucidate the mechanism of action in cellular models?

- Methodology :

- CRISPR Knockdown : Silence hypothesized targets (e.g., kinases) to observe phenotypic rescue.

- Metabolomics : Track changes in metabolic pathways (e.g., glycolysis, apoptosis) post-treatment.

- Fluorescence Tagging : Label the compound for subcellular localization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.